1-(3,4-Dimethoxybenzyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-31-20-8-7-16(13-21(20)32-2)15-26-24(30)27-19-6-4-3-5-18(19)14-22-28-23(29-33-22)17-9-11-25-12-10-17/h3-13H,14-15H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPSYZSOWFHOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activity. This compound integrates a urea moiety with a triazole and a pyridine group, which are known for their diverse biological activities. Understanding its biological activity can provide insights into its potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Urea Moiety : Common in medicinal chemistry, known for its ability to form hydrogen bonds, enhancing bioavailability.
- Pyridine Ring : Suggests interactions with enzymes or receptors that contain aromatic binding pockets.
- Triazole Group : Associated with various biological properties depending on the substituents attached.
Anticancer Potential
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The hybridization of 1,2,4-oxadiazoles with other pharmacophores has been shown to target various enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylases) .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits specific cancer biological targets; effective against various cancer types. |
| Antimicrobial | Exhibits antibacterial and antifungal properties; potential for drug development. |
| Enzyme Inhibition | Targets enzymes like HDAC and thymidylate synthase involved in cellular processes. |
The mechanism of action for this compound likely involves the inhibition of specific enzymes that contribute to tumor growth and proliferation. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles can effectively inhibit telomerase activity and affect the cell cycle in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
- Anticancer Studies : A study highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell lines through various pathways including apoptosis induction via caspase activation .
- Antimicrobial Activity : Research has shown that similar compounds exhibit significant antibacterial effects against a range of pathogens. The presence of lipophilic groups enhances their antimicrobial efficacy .
- Enzyme Interaction Studies : Molecular docking studies have indicated strong binding affinities between the compound and target enzymes such as HDAC and thymidylate synthase, suggesting a mechanism for its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core structural elements (urea + 1,2,4-oxadiazole) but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Observations:
- Solubility : The biphenyl-pyrrolidine analogue (C23H22N5O2) exhibits improved solubility due to the polar pyrrolidine ring .
- Electron-Withdrawing Effects : The trifluoromethyl group in the 4-(trifluoromethyl)phenyl analogue introduces strong electron-withdrawing properties, which may enhance binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
